1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Description
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid (CAS: 106308-57-0) is a triazole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the N1 position of the triazole ring and a carboxylic acid group at the C4 position. This compound has been explored in pharmaceutical research, particularly in the context of heterocyclic drug development. However, commercial availability data indicate that it is currently a discontinued product, with purity levels ranging from 95% to 98% . Its discontinuation may reflect challenges in synthesis, stability, or efficacy compared to structurally related alternatives. The compound’s structural framework—a triazole core with halogenated benzyl and carboxylic acid groups—serves as a scaffold for designing bioactive molecules, as evidenced by analogous compounds in recent patents and studies.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWRVJMXJSWKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions, which can modify the electronic properties and reactivity of the compound.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution reactions to form esters, amides, and other derivatives
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets, leading to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Trifluoromethylbenzyl-Triazole Derivatives
A notable analogue is the trifluoromethylbenzyl-substituted triazole benzenesulfonamide (Compound 12e) reported by Brockunier et al. This compound exhibits potent human beta3-adrenergic receptor agonism (EC50 = 3.1 nM) with >1,500-fold selectivity over beta1 and beta2 receptors. The trifluoromethyl group enhances lipophilicity and receptor binding affinity, contributing to its efficacy in stimulating lipolysis in primates (ED50 = 0.36 mg/kg) and oral bioavailability (25% in dogs) .
Chlorophenyl-Triazole Derivatives
Another analogue, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, shares a halogenated aromatic system but replaces the triazole-carboxylic acid with a pyrazole-carbaldehyde moiety. This structural variation highlights the role of the carboxylic acid group in modulating solubility and hydrogen-bonding interactions .
Triazole-Carboxylic Acid Derivatives with Heterocyclic Modifications
Bicyclic and Spirocyclic Systems
European patent specifications describe triazole-carboxylic acids fused with bicyclic or spirocyclic systems, such as:
- 1-[4-(3-Aza-bicyclo[3.1.0]hex-3-ylmethyl)-benzyl]-1H-triazole-4-carboxylic acid: This compound incorporates a rigid bicyclic structure, which may enhance conformational stability and target engagement.
Ethyl Ester Prodrugs
The ethyl ester analogue, 1-[4-(6,7-dihydro-4H-pyrano[4,3-c]pyrazol-2-ylmethyl)-benzyl]-1H-triazole-4-carboxylic acid ethyl ester (m/z = 340 [M+H]+), highlights the use of prodrug strategies to enhance bioavailability. Hydrolysis of the ester group regenerates the active carboxylic acid form .
Beta3-Adrenergic Receptor Agonists
In contrast, the target compound’s discontinued status suggests it may lack comparable efficacy or selectivity.
Antimicrobial Agents
Indole-based triazoles, such as 5-methyl-1-(1-methyl-1H-indol-3-ylmethyl)-1H-triazole-4-carboxylic acid phenylamides, demonstrate broad-spectrum antimicrobial activity. The indole moiety introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Triazole Derivatives
Biological Activity
Overview
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid (CAS No. 106308-57-0) is a synthetic compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.
- Molecular Formula: C10H7ClFN3O2
- Molecular Weight: 255.63 g/mol
- IUPAC Name: 1-[(2-chloro-6-fluorophenyl)methyl]-1H-[1,2,3]triazole-4-carboxylic acid
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, potentially modulating biochemical pathways. The triazole ring's electronic properties allow it to participate in hydrogen bonding and π-stacking interactions, which are crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of various bacterial strains due to its ability to interfere with cell wall synthesis and metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies. A notable study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values reported for these cell lines were approximately 0.46 µM and 0.39 µM respectively, indicating potent antiproliferative effects .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDK2 has been observed with an IC50 value as low as 0.95 nM, highlighting its potential as an anticancer agent through cell cycle modulation .
Study on Anticancer Activity
A comprehensive study conducted by Li et al. evaluated the anticancer efficacy of various triazole derivatives including this compound against multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls.
Study on Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that underscored its potential as an antimicrobial agent.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzylation | K₂CO₃, DMF, 80°C | 60-75% | |
| Cyclization | CuI, DIPEA, DMF | 50-65% |
Advanced: How can reaction conditions be optimized to improve regioselectivity in triazole formation?
Methodological Answer:
Regioselectivity is influenced by catalysts, solvents, and temperature:
- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts; Ru(II) often favors 1,5-disubstituted triazoles, while Cu(I) prefers 1,4-isomers .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Mixed solvents (e.g., DMF:H₂O) can improve yield .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions. Monitor via TLC (silica gel, UV detection) .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
Standard techniques include:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The benzyl protons typically appear as a multiplet at δ 4.5–5.5 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .
- IR Spectroscopy : Confirm carboxylic acid (-COOH) stretch at ~2500–3300 cm⁻¹ and triazole C=N at ~1600 cm⁻¹ .
- HPLC-MS : Verify molecular ion [M+H]⁺ and purity (>95%) .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Contradictions may arise from dynamic effects or impurities:
Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temperatures (e.g., 50°C) to reduce rotational barriers .
2D NMR (COSY, HSQC) : Confirm connectivity between benzyl and triazole protons .
Repetitive Purification : Use preparative HPLC to isolate pure fractions and reacquire spectra .
Basic: How is solubility determined for this compound?
Methodological Answer:
Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) via visual inspection or UV-Vis spectroscopy.
Quantitative Analysis : Use a saturation shake-flask method: dissolve excess compound, filter, and quantify supernatant via HPLC .
Q. Table 2: Solubility Profile (Inferred from Analogues)
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~10 |
| H₂O (pH 7) | <0.1 |
Advanced: How do substituents (e.g., Cl, F) influence physicochemical properties?
Methodological Answer:
- Lipophilicity : Fluorine reduces logP (hydrophilicity), while chlorine increases it. Calculate via software (e.g., MarvinSketch) or experimental shake-flask logD .
- Acidity : The carboxylic acid pKa (~2.5–3.5) is modulated by electron-withdrawing F/Cl groups. Determine via potentiometric titration .
Basic: What in vitro assays evaluate bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria .
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) via fluorescence-based assays .
Advanced: How are mechanistic studies (e.g., oxidation/reduction) designed?
Methodological Answer:
Oxidative Stability : Expose compound to H₂O₂ or mCPBA; monitor degradation via HPLC .
Reduction Pathways : Treat with NaBH₄ or LiAlH₄; identify reduced products (e.g., alcohol derivatives) via LC-MS .
Basic: How is compound stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze purity loss via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Meta-Analysis : Compare studies for variables (e.g., cell lines, assay protocols) .
Dose-Response Replication : Repeat assays with standardized conditions (e.g., ATCC cell lines, controlled passage numbers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
